Z-Leu-Arg-7-Amino-4-Méthylcoumarine

Vue d'ensemble

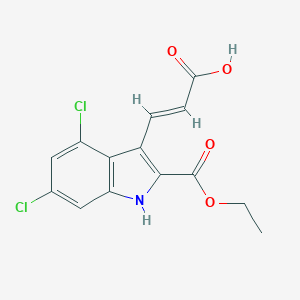

Description

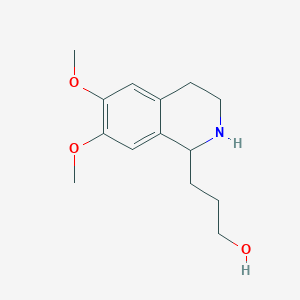

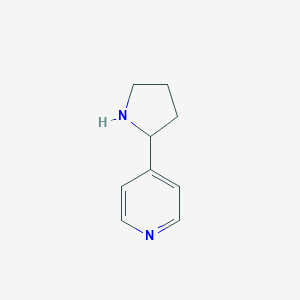

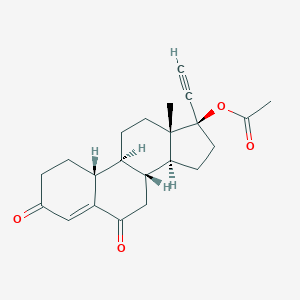

Z-Leu-Arg-AMC: is a fluorogenic substrate widely used in biochemical research. It is particularly known for its role in assaying protease activity, including cathepsins and kallikreins. The compound is a derivative of leucine and arginine, linked to 7-amino-4-methylcoumarin (AMC), which fluoresces upon cleavage by proteases .

Applications De Recherche Scientifique

Chemistry: In chemistry, Z-Leu-Arg-AMC is used as a substrate in fluorometric assays to study enzyme kinetics and inhibitor screening. Its fluorescence properties allow for sensitive detection of protease activity .

Biology: In biological research, Z-Leu-Arg-AMC is employed to investigate the activity of proteases in various biological samples, including cell lysates and tissue extracts. It is also used to study the role of proteases in disease processes .

Medicine: In medical research, Z-Leu-Arg-AMC is used to screen for potential protease inhibitors that could serve as therapeutic agents. It is particularly relevant in the study of diseases such as cancer and parasitic infections .

Industry: In the pharmaceutical industry, Z-Leu-Arg-AMC is used in high-throughput screening assays to identify new drug candidates targeting proteases. Its use in these assays helps streamline the drug discovery process .

Mécanisme D'action

Mechanism: Z-Leu-Arg-AMC exerts its effects through the hydrolysis of the amide bond by proteases. The cleavage releases the fluorescent AMC moiety, which can be quantitatively measured .

Molecular Targets and Pathways: The primary molecular targets of Z-Leu-Arg-AMC are proteases such as cathepsins and kallikreins. These enzymes play crucial roles in various biological pathways, including protein degradation, immune response, and cell signaling .

Analyse Biochimique

Biochemical Properties

Z-Leu-Arg-7-Amino-4-Methylcoumarin interacts with several enzymes and proteins. It is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also a substrate for Cathepsins (K, L, V, S), Kallikrein, and Falcipains I-III . The nature of these interactions involves the hydrolysis of Z-Leu-Arg-AMC, releasing free fluorescent 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The effects of Z-Leu-Arg-7-Amino-4-Methylcoumarin on cells and cellular processes are primarily related to its role as a substrate for various enzymes. By acting as a substrate, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-Leu-Arg-7-Amino-4-Methylcoumarin exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation. As a substrate, it is involved in the enzymatic reactions of the aforementioned enzymes, leading to changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Arg-AMC involves the coupling of N-carbobenzyloxy-leucine (Z-Leu) and arginine (Arg) with 7-amino-4-methylcoumarin (AMC). The reaction typically employs peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the amide bond .

Industrial Production Methods: Industrial production of Z-Leu-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Leu-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the amide bond between the peptide and AMC results in the release of the fluorescent AMC moiety .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include various proteases such as cathepsins and kallikreins .

Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized in fluorometric assays to measure protease activity .

Comparaison Avec Des Composés Similaires

Similar Compounds:

Z-Arg-Arg-AMC: Another fluorogenic substrate used for assaying protease activity, particularly in the study of kallikreins.

Z-Val-Leu-Arg-AMC: Used for assaying the trypsin-like activity of the 20S proteasome and cysteine proteinases.

Suc-Leu-Leu-Val-Try-AMC: A substrate for measuring chymotrypsin-like activity.

Uniqueness: Z-Leu-Arg-AMC is unique due to its high specificity for certain proteases such as cathepsins and its strong fluorescence upon cleavage. This makes it a valuable tool in both basic and applied research .

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHCDHWCFOQOCP-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that Z-Leu-Arg-AMC exhibits substrate inhibition when studying Cathepsin K activity. Can you elaborate on what substrate inhibition is and its significance in this context?

A1: Substrate inhibition occurs when an enzyme's activity is reduced at high substrate concentrations. In the case of Cathepsin K and Z-Leu-Arg-AMC, the research unexpectedly identified this phenomenon during the determination of the Michaelis-Menten constant (KM). [] This is significant because it highlights a potential pitfall in interpreting Cathepsin K activity assays using this substrate. If excessively high concentrations of Z-Leu-Arg-AMC are used, the observed activity might be artificially low, leading to inaccurate conclusions about the enzyme's kinetics. Researchers must consider this phenomenon and carefully optimize substrate concentrations when designing experiments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)